![molecular formula C12H18ClN3O B1425116 N-(4-Pyridinylmethyl)-2-piperidinecarboxamide hydrochloride CAS No. 1246172-41-7](/img/structure/B1425116.png)
N-(4-Pyridinylmethyl)-2-piperidinecarboxamide hydrochloride
Overview
Description
N-(4-Pyridinylmethyl)-4-piperidinecarboxamide hydrochloride, also known as P4P or NPP, is a chemical compound that belongs to the family of piperidine derivatives. It is a solid substance .
Synthesis Analysis
The synthesis of piperazine derivatives, which are structurally similar to the compound , has been reported in recent literature . The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular structure of N-(4-Pyridinylmethyl)-4-piperidinecarboxamide hydrochloride is represented by the SMILES string C1(NCC2=CC=NC=C2)CC1.Cl.Cl .Physical And Chemical Properties Analysis
N-(4-Pyridinylmethyl)-4-piperidinecarboxamide hydrochloride is a solid substance . Its molecular weight is 255.74 g/mol.Scientific Research Applications
Antileishmanial and Antimalarial Activities
N-(4-Pyridinylmethyl)-2-piperidinecarboxamide hydrochloride: has been studied for its potential in treating tropical diseases such as leishmaniasis and malaria. Compounds bearing the pyrazole moiety, which is structurally related to the compound , have shown potent antileishmanial and antimalarial activities. These compounds have been synthesized and evaluated against clinical isolates of Leishmania aethiopica and Plasmodium berghei infected mice, showing promising results .
Molecular Docking Studies
The compound has relevance in computational studies, such as molecular docking. This process involves predicting the preferred orientation of one molecule to a second when bound to each other to form a stable complex. Insights from such studies can help in the rational design of new drugs with improved efficacy against various diseases, including those caused by Leishmania and Plasmodium species .
Synthesis of Pyrazole Derivatives
Pyrazole derivatives are known for their diverse pharmacological effects. The compound can serve as a precursor or intermediate in the synthesis of these derivatives. The synthesis process often involves techniques like elemental microanalysis, FTIR, and NMR . These derivatives have a wide range of applications in medicinal chemistry due to their biological activities.
Photophysical Properties
Compounds containing the pyrazole ring, similar to the compound , exhibit exceptional photophysical properties. These properties are valuable in the development of new materials for electronic and photonic applications. The compound’s ability to act as a weak base or acid, depending on its substituents, adds to its versatility in material science .
Industrial Chemical Synthesis
The compound’s versatility extends to industrial applications, where it can be used as an intermediate in the synthesis of various industrially relevant chemicals. Its role in forming structurally diverse pyrazole derivatives makes it a valuable asset in the chemical industry, contributing to the production of materials with specific desired properties .
Safety and Hazards
The compound is classified under GHS07 for safety. The hazard statements include H302 - Harmful if swallowed, H315 - Causes skin irritation, and H319 - Causes serious eye irritation . Precautionary measures include P301 + P312 + P330 - IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth, and P305 + P351 + P338 - IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing .
properties
IUPAC Name |
N-(pyridin-4-ylmethyl)piperidine-2-carboxamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O.ClH/c16-12(11-3-1-2-6-14-11)15-9-10-4-7-13-8-5-10;/h4-5,7-8,11,14H,1-3,6,9H2,(H,15,16);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJLIVEMABQAYQA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)C(=O)NCC2=CC=NC=C2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Pyridinylmethyl)-2-piperidinecarboxamide hydrochloride | |
CAS RN |
1246172-41-7 | |
Record name | 2-Piperidinecarboxamide, N-(4-pyridinylmethyl)-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1246172-41-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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